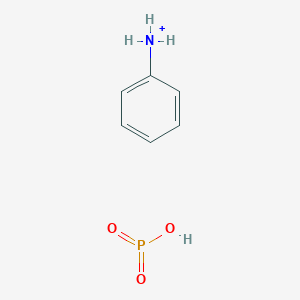
Anilinium hydrogen phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anilinium hydrogen phosphite is an organic compound with the chemical formula C6H5NH3H2PO3. It is formed by the combination of anilinium ions (C6H5NH3+) and hydrogen phosphite ions (H2PO3-). This compound is known for its unique hydrogen bonding properties, where the phosphite groups are hydrogen bonded in pairs, resembling the doubly hydrogen-bonded pairs typically observed in carboxylic acid species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anilinium hydrogen phosphite can be synthesized through the reaction of aniline with phosphorous acid. The reaction typically involves mixing aniline with phosphorous acid in an aqueous solution, followed by slow evaporation to obtain the crystalline product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled reaction of aniline with phosphorous acid under optimized conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Anilinium hydrogen phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anilinium phosphate.
Reduction: Reduction reactions can convert the phosphite group to phosphine derivatives.
Substitution: The hydrogen atoms in the phosphite group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Anilinium phosphate.
Reduction: Anilinium phosphine derivatives.
Substitution: Various substituted anilinium phosphites
Scientific Research Applications
Anilinium hydrogen phosphite has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biological systems due to its unique hydrogen bonding properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of anilinium hydrogen phosphite involves its ability to form strong hydrogen bonds with other molecules. This property allows it to interact with various molecular targets, including enzymes and receptors, potentially influencing biochemical pathways. The hydrogen bonding interactions can stabilize or destabilize specific molecular structures, thereby modulating their activity .
Comparison with Similar Compounds
Anilinium hydrogen sulfate (AHS): Similar in structure but contains sulfate instead of phosphite.
2-Aminoanilinium phosphite: Another derivative with similar hydrogen bonding properties.
2-Carbamoylguanidinium hydrogen phosphite: Shares similar hydrogen bonding interactions but with different cationic components .
Uniqueness: Anilinium hydrogen phosphite is unique due to its specific hydrogen bonding pattern, which is not commonly observed in other similar compounds. This unique property makes it a valuable compound for studying hydrogen bonding interactions and their effects on molecular stability and reactivity .
Properties
CAS No. |
33921-12-9 |
|---|---|
Molecular Formula |
C6H9NO3P+ |
Molecular Weight |
174.11 g/mol |
InChI |
InChI=1S/C6H7N.HO3P/c7-6-4-2-1-3-5-6;1-4(2)3/h1-5H,7H2;(H,1,2,3)/p+1 |
InChI Key |
MFZHIZHQOBGKFY-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[NH3+].OP(=O)=O |
Related CAS |
62-53-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


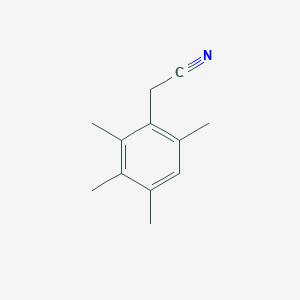

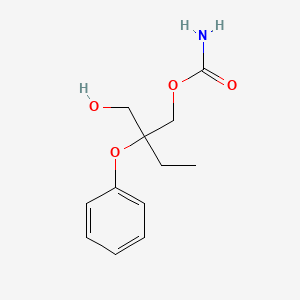
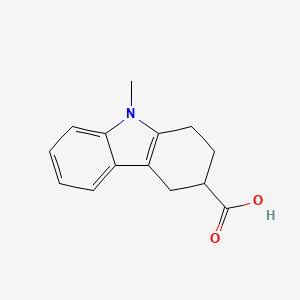

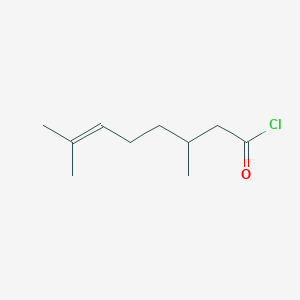
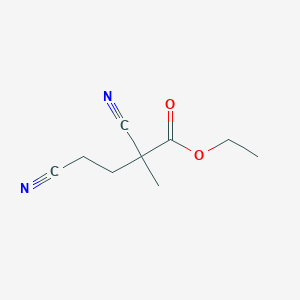
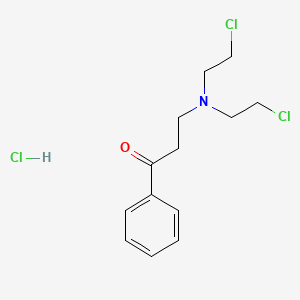
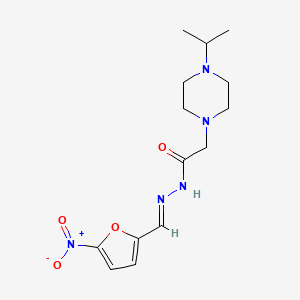
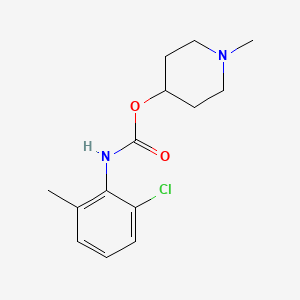
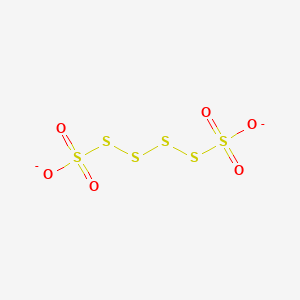


![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
